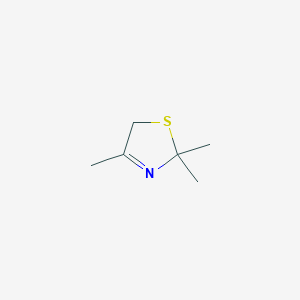

2,5-Dihydro-2,2,4-trimethylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4-trimethyl-5H-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5-4-8-6(2,3)7-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCRBRYMIOQZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(SC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166131 | |

| Record name | 3-Thiazoline, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-23-9, 89531-85-1 | |

| Record name | 2,5-Dihydro-2,2,4-trimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-3-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiazoline, 2,2,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089531851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiazoline, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,2,4-trimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-3-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DEN7LL3QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole: Synthesis, Properties, and Biological Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, a heterocyclic compound belonging to the dihydrothiazole class. It is important to note that the IUPAC name for this compound is definitively 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole , with the CAS Number 60633-24-1.[1] The name 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole, as initially queried, refers to a structural isomer for which there is a notable lack of published scientific literature. This guide will therefore focus on the well-documented 2,4,5-isomer, often referred to in literature as TMT or trimethylthiazoline.

Thiazole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is particularly notable not for its therapeutic applications, but for its potent activity as a kairomone. As a synthetic component of fox feces, it reliably elicits innate fear and stress responses in rodents, making it a valuable tool in neurobiological research, particularly in studies of anxiety and post-traumatic stress disorder (PTSD).[3][4]

This document details the chemical and physical properties of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, provides a detailed protocol for its likely synthesis, explores its primary biological role and associated neuronal pathways, and discusses the potential for other bioactivities, such as antimicrobial effects, that are characteristic of the broader thiazole family.

Chemical and Physical Properties

Quantitative data for 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole is summarized below. The data is a combination of experimentally determined values and computed estimates from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole | PubChem[1] |

| Synonyms | 2,4,5-trimethyl-3-thiazoline, TMT | NIST[5] |

| CAS Number | 60633-24-1 | PubChem[1] |

| Molecular Formula | C₆H₁₁NS | PubChem[1] |

| Molecular Weight | 129.23 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow clear liquid | The Good Scents Company[6] |

| Boiling Point | 57 °C at 12 Torr | ECHEMI[7] |

| Water Solubility (est.) | 185.2 mg/L at 25 °C | ECHEMI[7] |

| LogP (o/w) (est.) | 3.053 | The Good Scents Company[6] |

| Computed PSA | 37.7 Ų | ECHEMI[7] |

| Computed Exact Mass | 129.06122053 Da | PubChem[1] |

Spectroscopic Data

Table 2: Spectroscopic Data for 2,4,5-trimethylthiazole (Aromatic Analogue)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (22.53 MHz, CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 2.24 - 2.31 (m) | 11.12 |

| 2.58 - 2.59 (m) | 14.51 |

| 2.62 (s) | 18.86 |

| 125.23 | |

| 147.35 | |

| 161.15 | |

| Source: PubChem[8] | Source: PubChem[8] |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and established method for synthesizing thiazole and its derivatives is the Hantzsch thiazole synthesis, first described in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. To produce the target dihydrothiazole, a modified approach using an α-haloamine or its equivalent and a thioamide is required.

A plausible synthetic route to 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole involves the reaction of 3-amino-2-butanol with thioacetamide and an acid catalyst, followed by cyclization.

Materials:

-

3-Amino-2-butanol

-

Thioacetamide

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-butanol (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol (100 mL).

-

Acidification: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the stirring mixture. The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with diethyl ether (50 mL each).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

General Protocol for Antimicrobial Activity Screening (MIC Assay)

While specific antimicrobial data for 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole is not available, thiazole derivatives are well-known for their antimicrobial properties.[9] The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (2,4,5-trimethyl-2,5-dihydro-1,3-thiazole)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacteria into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.5). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the 96-well plate using MHB to achieve a range of concentrations.

-

Inoculation: Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the diluted compound.

-

Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + solvent), and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm. For reference, MIC values for some active thiazole derivatives against S. aureus and E. coli can range from 1.56 µg/mL to over 200 µg/mL depending on their structure.[2][9]

Biological Activity and Signaling Pathways

Role as a Predator Odor (Kairomone)

The most extensively documented biological function of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole (TMT) is its role as a potent predator odor. As a component of fox feces, it serves as an innate, unlearned threat stimulus for rodents.[10] Exposure to TMT induces a range of defensive and stress-related behaviors, including freezing, avoidance, and risk assessment, accompanied by physiological stress responses like increased serum corticosterone.[3] This makes TMT an invaluable tool for modeling traumatic stress and anxiety disorders in preclinical research.

Neuronal Fear and Stress Pathway

Exposure to TMT activates a distinct neural circuit associated with innate fear. The pathway is initiated through the olfactory system and involves several key brain regions responsible for processing threats and orchestrating a stress response.

-

Olfactory Input: The odor is detected by olfactory sensory neurons in the nasal epithelium.

-

Olfactory Bulb: The signal is transmitted to the main olfactory bulb.

-

Medial Amygdala (MeA): The olfactory bulb projects to the medial amygdala, a critical hub for processing innate threat cues. The MeA is heavily involved in the initial detection and emotional salience of the predator odor.

-

Bed Nucleus of the Stria Terminalis (BNST): The MeA sends projections to the BNST. The BNST is implicated in sustained anxiety and orchestrates the longer-term behavioral and physiological responses to the threat.[4]

-

Hypothalamus & Periaqueductal Gray (PAG): The BNST projects to downstream effector regions. The Paraventricular Nucleus of the Hypothalamus (PVN) initiates the endocrine stress response (HPA axis activation), leading to corticosterone release. The Periaqueductal Gray (PAG) is crucial for coordinating behavioral defensive responses, such as freezing.[4]

The activation of this circuit is often confirmed experimentally by measuring the expression of the immediate early gene c-Fos, a marker of recent neuronal activity, in these specific brain regions following TMT exposure.[11][12]

Conclusion and Future Directions

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is a structurally simple yet biologically potent molecule. While its primary application in research is as a tool to investigate the neurobiology of fear and stress, its thiazole core suggests potential for other bioactivities. The broader class of thiazole derivatives has yielded numerous successful drugs, particularly antimicrobials. Future research could productively explore the antimicrobial spectrum of this and related simple dihydrothiazoles. A thorough characterization of its spectroscopic properties and the development of optimized, high-yield synthetic protocols would be invaluable for facilitating such research. For drug development professionals, while this specific molecule is unlikely to be a therapeutic candidate itself due to its potent aversive effects, it serves as a fundamental building block and a reminder of the diverse biological activities housed within the thiazole scaffold.

References

- 1. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. TMT predator odor activated neural circuit in C57BL/6J mice indicates TMT-stress as a suitable model for uncontrollable intense stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4,5-trimethyl-3-thiazoline [webbook.nist.gov]

- 6. 2,4,5-trimethyl-3-thiazoline, 60633-24-1 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor [frontiersin.org]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. c-Fos mapping of brain regions activated by multi-modal and electric foot shock stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,4-Trimethyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-Trimethyl-3-thiazoline is a volatile heterocyclic organic compound that has garnered significant interest in neurobiology and chemical ecology. Initially identified as a component of fox feces, it is a potent kairomone that elicits innate fear and defensive behaviors in rodents, making it a valuable tool in the study of anxiety, fear, and post-traumatic stress disorder (PTSD).[1][2][3][4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,2,4-trimethyl-3-thiazoline, including its spectroscopic data, and known signaling pathways. Detailed experimental protocols for its analysis and use in behavioral studies are also presented to support its application in research and drug development.

Chemical and Physical Properties

2,2,4-Trimethyl-3-thiazoline, also known as 2,5-dihydro-2,2,4-trimethylthiazole, is a sulfur-containing heterocyclic compound.[5] It is a liquid at room temperature with a characteristic light yellow color that may darken upon exposure to oxygen.[2]

Table 1: General and Physical Properties of 2,2,4-Trimethyl-3-thiazoline

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NS | [6][7] |

| Molecular Weight | 129.22 g/mol | [6][7] |

| CAS Number | 15679-23-9 | [5] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 178.77 °C (estimated) | [8] |

| Solubility | Water insoluble | [9] |

| Vapor Pressure | 1.316 mmHg @ 25 °C (estimated) | [8] |

| logP (o/w) | 3.053 (estimated) | [8] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 2,2,4-Trimethyl-3-thiazoline

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to three methyl groups and the protons on the thiazoline ring. The chemical shifts would be influenced by the nitrogen and sulfur heteroatoms. |

| ¹³C NMR | Resonances for the three distinct methyl carbons, the quaternary carbon, and the two carbons of the thiazoline ring. |

| Mass Spectrometry (MS) | A molecular ion peak at m/z 129. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the thiazoline ring.[10][11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the methyl groups, C=N stretching of the imine functionality within the thiazoline ring, and C-S stretching.[12][13][14][15] |

Chemical Reactivity and Stability

2,2,4-Trimethyl-3-thiazoline is a relatively stable compound under standard conditions. However, its light yellow color can darken over time with exposure to oxygen, suggesting potential for oxidation.[2] As a thiazoline, it contains an imine functional group which can be susceptible to hydrolysis under acidic conditions, though specific data on its reactivity profile is limited in the available literature.

Biological Activity and Signaling Pathways

The most well-documented biological activity of 2,2,4-trimethyl-3-thiazoline is its ability to induce innate fear and defensive behaviors in rodents.[1][3][4] This effect is not learned and is observed in predator-naïve laboratory animals.[4]

The signaling pathway for TMT-induced fear is initiated in the olfactory system. It is a highly volatile molecule that is detected by olfactory receptors.[9]

Caption: TMT-Induced Fear Signaling Pathway in Rodents.

Studies have shown that specific olfactory receptors in the nasal epithelium and the Grueneberg ganglion are involved in the detection of TMT.[9] The signal is then relayed to the main olfactory bulb and subsequently to brain regions critical for processing fear and emotional responses, such as the medial nucleus of the amygdala and the bed nucleus of the stria terminalis.[9] Interestingly, while TMT activates the main olfactory bulb, some research suggests it does not strongly activate the accessory olfactory bulb, distinguishing its neural signature from that of other predator odors like cat urine.[16]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of 2,2,4-trimethyl-3-thiazoline in various matrices, including biological samples like fox feces.[17][18]

Caption: General Workflow for GC-MS Analysis of TMT.

A typical GC-MS protocol involves:

-

Sample Preparation : Extraction of volatile compounds from the sample matrix. For solid samples like feces, this may involve solvent extraction or headspace analysis.[17][18]

-

Gas Chromatography : The extracted volatiles are injected into a GC system equipped with a suitable capillary column (e.g., non-polar) for separation. A temperature gradient is used to elute the compounds based on their boiling points and affinity for the stationary phase.[19]

-

Mass Spectrometry : The separated compounds are ionized (commonly using electron impact ionization) and the resulting fragments are detected by a mass spectrometer. The mass spectrum provides a molecular fingerprint that allows for identification.[18]

Rodent Behavioral Assay for Fear Response

The fear-inducing properties of 2,2,4-trimethyl-3-thiazoline are typically assessed in rodents using a behavioral paradigm that measures defensive behaviors such as freezing.[20][21][22]

Caption: Workflow for TMT-Induced Fear Behavioral Assay.

A standard protocol includes:

-

Acclimatization : Animals are habituated to the testing environment to reduce baseline anxiety.[23]

-

Odor Presentation : A controlled amount of 2,2,4-trimethyl-3-thiazoline is introduced into the test chamber, often on a piece of filter paper.[20][22]

-

Behavioral Observation : The animal's behavior is recorded and scored for fear-related responses, such as freezing (complete immobility except for respiration), avoidance of the odor source, and risk assessment behaviors.[20][22]

Applications in Drug Development

The robust and innate fear response elicited by 2,2,4-trimethyl-3-thiazoline makes it a valuable pharmacological tool for:

-

Screening Anxiolytic Drugs : The TMT-induced fear model can be used to test the efficacy of novel anxiolytic compounds in reducing fear and anxiety-like behaviors.

-

Modeling PTSD : The long-lasting anxiogenic effects observed after a single exposure to TMT can serve as a model to study the neurobiology of PTSD and evaluate potential therapeutic interventions.[9]

-

Investigating the Neurocircuitry of Fear : As a specific chemical stimulus, TMT allows for precise investigation of the neural circuits underlying innate fear, providing insights into potential targets for drug development.

Conclusion

2,2,4-Trimethyl-3-thiazoline is a chemically defined and potent stimulus for inducing innate fear in rodents. Its well-characterized biological effects and the developing understanding of its neural signaling pathways make it an indispensable tool for researchers in neuroscience and pharmacology. This guide provides a foundational understanding of its properties and experimental applications, which can be leveraged for the study of fear and anxiety disorders and the development of novel therapeutics. Further research is warranted to fully elucidate its spectroscopic characteristics and chemical reactivity profile.

References

- 1. 2,3,5-Trimethyl-3-thiazoline (TMT), a component of fox odor - just repugnant or really fear-inducing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimethylthiazoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Thiazoline, 2,2,4-trimethyl- | C6H11NS | CID 85055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 2,4,5-trimethyl-3-thiazoline, 60633-24-1 [thegoodscentscompany.com]

- 9. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. researchers.mq.edu.au [researchers.mq.edu.au]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. 2,4,5-trimethyl-3-thiazoline [webbook.nist.gov]

- 20. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

CAS number and molecular formula of 2,5-Dihydro-2,2,4-trimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydro-2,2,4-trimethylthiazole, a heterocyclic compound belonging to the dihydrothiazole (also known as thiazoline) class. This document details its chemical identity, synthesis, reactivity, and potential applications, with a focus on information relevant to research and development in the pharmaceutical and chemical industries.

Chemical Identity and Properties

This compound is a substituted five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its structure is characterized by a partially saturated thiazole ring with three methyl group substituents.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 15679-23-9[1] |

| Molecular Formula | C₆H₁₁NS[1] |

| Molecular Weight | 129.23 g/mol [1] |

| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole[1] |

| Synonyms | 2,2,4-Trimethyl-3-thiazoline, 3-Thiazoline, 2,2,4-trimethyl-, 2,2,4-Trimethyl-2,5-dihydro-thiazole[1] |

Synthesis and Experimental Protocols

General Hantzsch Dihydrothiazole Synthesis Protocol

This protocol is a representative example of the Hantzsch synthesis adapted for dihydrothiazoles and may serve as a starting point for the synthesis of this compound, with appropriate modifications for the specific starting materials.

Objective: To synthesize a 2,5-dihydrothiazole derivative via the condensation of an α-haloketone and a thioamide.

Materials:

-

α-haloketone (e.g., 3-chloro-3-methyl-2-butanone as a precursor for the 2,2,4-trimethyl substitution pattern)

-

Thioacetamide

-

Anhydrous ethanol

-

Sodium bicarbonate (or other suitable base)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thioamide in anhydrous ethanol.

-

To this solution, add an equimolar amount of the α-haloketone.

-

The reaction mixture is typically heated to reflux and monitored for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is neutralized with a weak base, such as a saturated solution of sodium bicarbonate, to quench any acid formed during the reaction.

-

The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The final product is purified by column chromatography or recrystallization.

Diagram 1: General Workflow for Hantzsch Dihydrothiazole Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

A Technical Guide to 2,5-Dihydro-2,2,4-trimethylthiazole: A Model Compound in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Dihydro-2,2,4-trimethylthiazole, also known as 2,2,4-trimethyl-3-thiazoline, is a sulfur and nitrogen-containing heterocyclic compound that serves as a foundational model for studying the synthesis and reactivity of the dihydrothiazole (thiazoline) ring system. Its partially saturated five-membered ring, featuring a characteristic imine (C=N) bond, makes it an ideal substrate for investigating fundamental transformations such as oxidation, reduction, and cyclization reactions. This technical guide details the physicochemical properties, synthesis, spectroscopic characteristics, and key reactions of this compound, positioning it as a valuable tool in mechanistic studies and the development of novel synthetic methodologies in heterocyclic chemistry.

Physicochemical and Structural Data

This compound is a colorless to pale yellow liquid with a distinct earthy or musty odor.[1] Its structure contains a gem-dimethyl group at the C2 position and a methyl group at the C4 position of the 3-thiazoline ring. This substitution pattern is crucial to its chemical identity and reactivity.[1] The presence of multiple methyl groups imparts a hydrophobic character, leading to greater solubility in organic solvents compared to water.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole | [1] |

| Synonyms | 2,2,4-Trimethyl-3-thiazoline, Thiazole, 2,5-dihydro-2,2,4-trimethyl- | [1][2] |

| CAS Number | 15679-23-9 | [1][2] |

| Molecular Formula | C₆H₁₁NS | [1][2] |

| Molecular Weight | 129.23 g/mol | [1] |

| Boiling Point | 66-67 °C @ 25 Torr | [2] |

| InChIKey | MWCRBRYMIOQZAQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=NC(SC1)(C)C | [1] |

Synthesis via the Asinger Reaction

Unlike fully aromatic thiazoles, which are classically prepared via the Hantzsch synthesis, 3-thiazolines such as this compound are synthesized through the Asinger reaction. This powerful multi-component reaction (MCR) allows for the rapid construction of the 3-thiazoline scaffold from simple precursors.[3] The reaction typically involves the condensation of a ketone (acetone), an α-halo ketone, ammonia, and elemental sulfur.

A modified approach, which offers greater control, involves the reaction of pre-formed α-mercapto ketones with aldehydes or ketones and ammonia.[3] For the target compound, the key components are mercaptoacetone, acetone, and ammonia.

The following is a representative protocol based on the principles of the Asinger reaction for synthesizing 3-thiazolines.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet.

-

Charge Reactants: The flask is charged with acetone and an equimolar amount of elemental sulfur. The mixture is cooled in an ice bath.

-

Ammonia Addition: Anhydrous ammonia is bubbled through the cooled, stirring suspension.

-

Addition of α-Halo Ketone: An α-halo ketone (e.g., chloroacetone, as a precursor to mercaptoacetone) is added dropwise from the dropping funnel.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The mixture is filtered to remove any unreacted sulfur. The filtrate is then neutralized with a mild base, and the organic layer is separated.

-

Purification: The crude product is purified by distillation under reduced pressure to yield the 2,2,4-trimethyl-3-thiazoline.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following table summarizes the expected spectroscopic features based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - Singlet (6H) for the two equivalent C2-CH₃ groups. - Singlet (3H) for the C4-CH₃ group. - Singlet (2H) for the C5-CH₂ methylene protons. |

| ¹³C NMR | - Signal for the quaternary C2 carbon. - Signal for the imine C4 carbon (downfield). - Signal for the methylene C5 carbon. - Signals for the three distinct methyl carbons. |

| IR Spectroscopy | - Strong C=N stretching absorption band, typically in the range of 1650-1600 cm⁻¹. - C-H stretching and bending vibrations for the methyl and methylene groups. |

| Mass Spectrometry | - Molecular ion peak [M]⁺ at m/z = 129. - Common adducts such as [M+H]⁺ at m/z = 130 and [M+Na]⁺ at m/z = 152.[4] |

Role as a Model Compound in Heterocyclic Reactions

The non-aromatic nature of the 3-thiazoline ring makes this compound an excellent model for studying reactions that are not readily accessible to its aromatic thiazole counterparts. The key sites of reactivity are the sulfur atom and the C=N imine bond.

The sulfur atom in the thiazoline ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, different products can be obtained, making it a useful model for studying selectivity in sulfur oxidation.[5]

-

Aromatization to Thiazole: Mild oxidizing agents can promote the aromatization of the thiazoline ring to the corresponding stable thiazole. Manganese dioxide (MnO₂) is a common reagent for this transformation.[6]

-

Formation of Thiazoline-1,1-dioxide: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the sulfur atom to the sulfone, yielding a thiazoline-1,1-dioxide.[5][7] These sulfones are highly reactive intermediates themselves.

Representative Experimental Protocol: Oxidation to Thiazole

-

Setup: To a solution of the 3-thiazoline in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add a stoichiometric excess (e.g., 5-10 equivalents) of activated manganese dioxide (MnO₂).[6]

-

Reaction: Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter it through a pad of celite to remove the manganese salts.

-

Purification: Wash the celite pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude thiazole, which can be further purified by chromatography or distillation.

The C=N bond of the 3-thiazoline is readily reduced to an amine, converting the thiazoline into a fully saturated thiazolidine ring. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[8] This reaction serves as a model for the reduction of cyclic imines.

Representative Experimental Protocol: Reduction to Thiazolidine

-

Setup: Dissolve the 3-thiazoline in a protic solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.[9]

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (typically 1.5-2.0 equivalents).[9]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude thiazolidine. Further purification can be achieved via column chromatography if necessary.

Conclusion

This compound is more than just a single chemical entity; it is a versatile model compound that provides a practical and accessible platform for exploring the rich chemistry of the 3-thiazoline ring system. Its synthesis via the Asinger reaction and its distinct reactivity in oxidation and reduction reactions make it an invaluable tool for researchers in heterocyclic chemistry. The principles demonstrated with this compound are fundamental to understanding the behavior of more complex bioactive molecules and are instrumental in the development of novel synthetic strategies for pharmaceuticals and agrochemicals.

References

- 1. This compound | 15679-23-9 | Benchchem [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H11NS) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sodium Borohydride [commonorganicchemistry.com]

The Dihydrothiazole Ring System: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The dihydrothiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and conformational flexibility make it a privileged scaffold, present in a wide array of biologically active compounds, including antibacterial agents, enzyme inhibitors, and modulators of cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the reactivity of the dihydrothiazole ring system, offering detailed experimental protocols and quantitative data to support further research and application in drug discovery.

Synthesis of the Dihydrothiazole Core

The construction of the dihydrothiazole ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From β-Amino Thiols and Thioamides

A common and versatile method involves the cyclization of β-amino thiols with various electrophilic partners or the intramolecular cyclization of thioamides.

Experimental Protocol: Synthesis of 2-Aryl-4,5-dihydrothiazoles from Cysteine and Substituted Benzonitriles [1]

This metal- and catalyst-free method provides a straightforward route to 2-aryl-4,5-dihydrothiazoles.

-

Reaction Setup: To a solution of L-cysteine (1.2 equiv.) in a suitable solvent such as methanol, add the substituted benzonitrile (1.0 equiv.).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aryl-4,5-dihydrothiazole.

| Entry | Substituent (Ar) | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (ESI-MS) m/z |

| 1 | Phenyl | 85 | 7.87 (d, J = 7.6 Hz, 2H), 7.50–7.40 (m, 3H), 5.30 (t, J = 9.1 Hz, 1H), 3.73 (dd, J = 8.8, 11.0 Hz, 1H), 3.65 (dd, J = 9.4, 11.0 Hz, 1H) | 171.3, 171.0, 132.6, 131.7, 128.6 (2C), 128.5 (2C), 78.5, 35.3 | 222.05 [M+H]+ |

| 2 | 4-Hydroxyphenyl | 78 | 7.70 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 5.28 (t, J = 9.0 Hz, 1H), 3.72 (dd, J = 8.7, 11.1 Hz, 1H), 3.63 (dd, J = 9.3, 11.1 Hz, 1H) | 172.1, 171.5, 159.7, 130.6 (2C), 124.4, 115.5 (2C), 77.6, 35.3 | 238.05 [M+H]+ |

| 3 | 4-Fluorophenyl | 82 | 7.89–7.86 (m, 2H), 7.10 (t, J = 8.7 Hz, 2H), 5.28 (t, J = 9.1 Hz, 1H), 3.70 (dd, J = 8.8, 11.0 Hz, 1H), 3.64 (dd, J = 9.4, 11.0 Hz, 1H) | 171.2, 169.7, 164.8 (d, J=252 Hz), 130.8, 130.7, 129.0, 115.7, 115.5, 78.4, 35.7 | 240.04 [M+H]+ |

Table 1: Synthesis of 2-Aryl-4,5-dihydrothiazoles. Data sourced from[1].

Key Reactions of the Dihydrothiazole Ring

The dihydrothiazole ring exhibits a rich and varied reactivity, allowing for a wide range of chemical transformations.

Oxidation Reactions

Oxidation of the sulfur atom in the dihydrothiazole ring can lead to either ring-opened products or the formation of sulfoxides and sulfones, depending on the oxidant and reaction conditions.

Experimental Protocol: Oxidation of 2-Phenyl-4,5-dihydrothiazoles with m-CPBA [2]

This protocol describes the oxidation of 2-phenyl-4,5-dihydrothiazoles, which can lead to ring-opening products.

-

Reaction Setup: A solution of the 2-phenyl-4,5-dihydrothiazole (1.0 equiv.) in a suitable solvent like dichloromethane is cooled to 0 °C.

-

Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-3.0 equiv.) is added portion-wise to the cooled solution.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated solution of sodium thiosulfate and then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The product is purified by chromatography.

| Entry | Substrate | Oxidant (equiv.) | Product(s) | Yield (%) |

| 1 | 2-Methyl-4,5-dihydrothiazole | Oxone® | Acetylamino disulfide | - |

| 2 | 2-Methyl-4,5-dihydrothiazole | m-CPBA | Ring-opened m-chlorobenzoyl derivative | - |

| 3 | 2-Phenyl-4,5-dihydrothiazole | Peracetic acid (3 equiv.) | Benzoylamino sulfonic acid | - |

| 4 | 2-Phenyl-4,5-dihydrothiazole | KMnO4 / Benzoic acid | Thiazoline-1,1-dioxide | High |

Table 2: Oxidation products of dihydrothiazoles. Data compiled from[2]. Note: Specific yields were not provided in the abstract.

Ring-Opening Reactions

The dihydrothiazole ring can undergo cleavage under both acidic and basic conditions, providing access to functionalized acyclic thioamides or other heterocyclic systems.

Experimental Protocol: Base-Catalyzed Ring Opening and Recyclization [3][4]

Treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol leads to a ring-opening followed by an intramolecular S-attack to form new dihydrothiazole isomers.

-

Reaction Setup: To a solution of the 4-aryliden-5(4H)-thiazolone (1.0 equiv.) in the corresponding alcohol (e.g., methanol), a catalytic amount of sodium methoxide is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: The reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is evaporated. The residue is purified by column chromatography to separate the diastereomeric dihydrothiazole products.

| Entry | Substituent (Ar) | Base/Solvent | Product Ratio (trans:cis) | Yield (%) |

| 1 | Phenyl | NaOMe/MeOH | >95:5 | 85 |

| 2 | 4-Chlorophenyl | NaOMe/MeOH | >95:5 | 78 |

| 3 | 4-Methoxyphenyl | NaOMe/MeOH | >95:5 | 92 |

Table 3: Base-catalyzed ring-opening and recyclization of 4-aryliden-5(4H)-thiazolones. Data from[3][4].

Cycloaddition Reactions

While the dihydrothiazole ring itself is not a classical diene or dienophile for Diels-Alder reactions, the synthesis of the ring often involves a [3+2] cycloaddition. Furthermore, derivatives can participate in cycloaddition reactions. For instance, N-phenacylbenzothiazolium bromides undergo a stepwise 1,3-dipolar cycloaddition with nitroalkenes to form tetrahydro- and dihydrobenzo[d]pyrrolo[2,1-b]thiazoles[5].

Applications in Drug Development

The dihydrothiazole scaffold is a key component in numerous compounds with significant therapeutic potential. Its ability to engage in various biological interactions makes it an attractive starting point for the design of novel drugs.

As Antimicrobial Agents

Dihydrothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. For example, certain 2-aryl-4,5-dihydrothiazoles exhibit significant inhibition against Ralstonia solanacearum and Pseudomonas syringae[1].

As Enzyme Inhibitors

The dihydrothiazole core can be functionalized to target specific enzyme active sites. This has led to the development of potent inhibitors for various enzymes implicated in disease.

Conclusion

The dihydrothiazole ring system offers a versatile and reactive scaffold for the development of novel chemical entities with diverse biological activities. A thorough understanding of its synthesis and reactivity is paramount for medicinal chemists and drug development professionals. This guide has provided a detailed overview of key synthetic methodologies and reactions, supported by experimental protocols and quantitative data, to facilitate further exploration and exploitation of this important heterocyclic core in the quest for new and effective therapeutics.

References

- 1. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Olfactory Properties of 2,5-Dihydro-2,2,4-trimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties, synthesis, and sensory evaluation of 2,5-Dihydro-2,2,4-trimethylthiazole. Due to the limited availability of specific experimental data for this compound, this guide includes generalized protocols and pathways based on established methods for structurally related thiazolines and volatile sulfur compounds.

Introduction to this compound

This compound is a heterocyclic organic compound containing a partially saturated five-membered ring with sulfur and nitrogen atoms.[1] Its chemical structure, characterized by three methyl groups on the dihydrothiazole ring, dictates its chemical reactivity and sensory characteristics.[1] The compound is a colorless to pale yellow liquid with a notable earthy or musty odor.[1]

In the field of chemical ecology, this molecule is recognized as a component of fox feces and functions as a kairomone, a chemical signal that mediates interspecific interactions. It is known to elicit innate fear and defensive behaviors in rodents, making it a subject of interest in neurobiological research.

Physicochemical and Olfactory Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15679-23-9[1][2] |

| Molecular Formula | C₆H₁₁NS[1] |

| Molecular Weight | 129.23 g/mol [1] |

| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole[1] |

| Synonyms | 2,2,4-Trimethyl-3-thiazoline, 3-Thiazoline, 2,2,4-trimethyl-[1][2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor Description | Earthy, musty[1] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general and plausible synthetic route can be derived from established methods for creating dihydrothiazole rings. One common approach is the cyclization of a thioamide with an α-haloketone.

This protocol is a generalized representation of a common synthetic pathway for dihydrothiazoles.

-

Reaction Setup: A solution of thioacetamide (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Alkylating Agent: 3-Chloro-3-methyl-2-butanone (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation to yield this compound.

References

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Technical Guide to 2,2,4-Trimethyl-3-Thiazoline: Properties, Synthesis, and Biological Activity

This guide provides a comprehensive overview of 2,2,4-trimethyl-3-thiazoline, a volatile heterocyclic compound notable for its role as a predator odor mimic. The information is curated for researchers, scientists, and professionals in drug development who are interested in its chemical properties, synthesis, and significant biological effects, particularly in the study of innate fear and anxiety.

Core Identifiers and Chemical Properties

2,2,4-Trimethyl-3-thiazoline is a sulfur- and nitrogen-containing heterocyclic organic molecule. For precise identification and characterization, a variety of identifiers are used across chemical databases and regulatory bodies.

| Identifier Type | Value |

| CAS Number | 15679-23-9 |

| PubChem CID | 85055 |

| Molecular Formula | C6H11NS |

| Molecular Weight | 129.22 g/mol |

| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole |

| InChI Key | MWCRBRYMIOQZAQ-UHFFFAOYSA-N |

| SMILES | CC1=NC(SC1)(C)C |

| European Community (EC) Number | 239-761-0 |

| FDA UNII | 7DEN7LL3QR |

Synonyms:

-

2,5-Dihydro-2,2,4-trimethylthiazole

-

3-Thiazoline, 2,2,4-trimethyl-

-

TMT (Note: TMT is also commonly used to refer to the isomer 2,4,5-trimethyl-3-thiazoline, a component of fox feces used in fear-inducing studies. It is crucial to verify the specific isomer based on the CAS number).

Physical and Chemical Properties:

| Property | Value |

| Appearance | Light yellow liquid |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 129.06122053 Da |

| Monoisotopic Mass | 129.06122053 Da |

Synthesis and Analytical Methodologies

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2,2,4-trimethyl-3-thiazoline.

Analytical Protocols:

The identification and quantification of 2,2,4-trimethyl-3-thiazoline in various matrices are typically performed using chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of volatile compounds like 2,2,4-trimethyl-3-thiazoline.

-

Sample Preparation: For biological samples like feces, headspace solid-phase microextraction (HS-SPME) is often employed to extract volatile components.

-

GC Column: A non-polar capillary column, such as one with a BPX-5 stationary phase, is suitable.

-

Carrier Gas: Helium is commonly used.

-

Oven Temperature Program: A typical program might start at 50°C, ramp to 150°C at 5°C/min, and then to 300°C at 15°C/min.

-

Mass Spectrometry: Electron impact (EI) ionization at 70 eV is standard. Monitoring for characteristic mass-to-charge ratios (m/z) such as 129 (molecular ion) and other fragments allows for specific detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of synthesized thiazoline derivatives.

-

Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as a reference (0 ppm).

-

Analysis: The chemical shifts, coupling constants, and integration of proton and carbon signals provide detailed information about the molecular structure, confirming the positions of the methyl groups and the thiazoline ring.

Biological Activity and Applications in Research

2,2,4-Trimethyl-3-thiazoline is a key component of predator odors, particularly from foxes, and is widely used in neuroscience research as a potent, ethologically relevant stimulus to induce innate fear and stress responses in rodents.

Experimental Protocol for Predator Odor Exposure in Rodents:

This protocol outlines a general procedure for assessing fear-related behaviors in rats or mice upon exposure to 2,2,4-trimethyl-3-thiazoline.

-

Acclimation: Animals are habituated to the testing room and apparatus for several days prior to the experiment to reduce novelty-induced stress.

-

Apparatus: A clean, transparent Plexiglas chamber with bedding material is typically used.

-

Odor Presentation: A small amount of 2,2,4-trimethyl-3-thiazoline (e.g., 10 µL) is pipetted onto a filter paper or a similar absorbent material. This is often placed in a small, perforated container within the chamber to prevent direct contact with the animal.

-

Exposure: The animal is placed in the chamber, and its behavior is recorded for a set period (e.g., 10-20 minutes).

-

Behavioral Analysis: Recorded behaviors are scored by trained observers or using automated video-tracking software. Key fear and anxiety-related behaviors include:

-

Freezing: Complete immobility except for respiratory movements.

-

Avoidance: Increased time spent in areas of the chamber furthest from the odor source.

-

Risk Assessment: Behaviors such as stretched attention postures.

-

Defensive Burying: Displacing bedding material to cover the odor source.

-

Experimental Workflow for Predator Odor Behavioral Study:

Caption: General workflow for a behavioral experiment using TMT as a predator odor.

Neuronal Signaling Pathways

The detection of 2,2,4-trimethyl-3-thiazoline and the subsequent induction of a fear response involve a complex neural circuitry, beginning with the olfactory system.

Peripheral Detection: The Grueneberg Ganglion

The Grueneberg ganglion, a specialized olfactory subsystem located in the anterior nasal cavity, is implicated in the detection of predator odors like TMT. Neurons in this ganglion employ a cGMP (cyclic guanosine monophosphate) signaling pathway.

Proposed cGMP Signaling Pathway in Grueneberg Ganglion Neurons:

Caption: A simplified diagram of the proposed cGMP signaling cascade in Grueneberg ganglion neurons upon TMT detection.

Central Neural Circuits:

The signal from the olfactory bulb is relayed to higher brain regions, activating a network involved in processing fear and stress. Key areas include:

-

Bed Nucleus of the Stria Terminalis (BNST): A critical hub for processing sustained threats and anxiety.

-

Amygdala: Plays a central role in fear conditioning and emotional processing.

-

Hypothalamus: Involved in the hormonal stress response (e.g., activation of the HPA axis).

The neurotransmitter systems implicated in the response to TMT include glutamatergic and corticotropin-releasing factor (CRF) signaling, which are crucial for the expression of fear and anxiety-like behaviors.

This technical guide provides a foundational understanding of 2,2,4-trimethyl-3-thiazoline for its application in research and development. The detailed information on its properties, experimental use, and the underlying biological pathways is intended to facilitate further scientific inquiry into the mechanisms of innate fear and the development of novel therapeutics for anxiety and stress-related disorders.

Methodological & Application

Application Notes and Protocols: Functional Group Analysis of Dihydrothiazoles using IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules.[1][2][3] This method is particularly valuable in the structural elucidation and quality control of heterocyclic compounds such as dihydrothiazoles, which are significant scaffolds in many pharmaceutically active compounds.[4] Dihydrothiazole derivatives exhibit a wide range of biological activities, making their accurate characterization crucial for drug discovery and development. These application notes provide a detailed guide to the use of IR spectroscopy for the functional group analysis of dihydrothiazoles, including characteristic absorption frequencies, a standardized experimental protocol, and a workflow for spectral analysis.

Principle of IR Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with a molecule.[2][3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the instrument and presented as a spectrum, typically plotting transmittance or absorbance versus wavenumber (cm⁻¹).[3] The position, intensity, and shape of the absorption bands provide a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.[2][3]

Characteristic IR Absorption Frequencies in Dihydrothiazoles

The IR spectrum of a dihydrothiazole derivative is characterized by absorption bands corresponding to the vibrations of its core structure and any appended functional groups. The table below summarizes the typical IR absorption ranges for key functional groups found in dihydrothiazole molecules. Please note that the exact positions of these bands can be influenced by the molecular environment, including substituent effects, conjugation, and hydrogen bonding.

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Dihydrothiazole Core | ||||

| Imine/Azomethine | C=N stretch | 1690 - 1640 | Medium to Strong | This is a key absorption for identifying the dihydrothiazole ring. The position can vary based on conjugation and substitution on the nitrogen and carbon atoms.[1][2][5] |

| Thioether | C-S stretch | 800 - 600 | Weak to Medium | Often difficult to assign definitively due to its presence in the fingerprint region and weak intensity.[6] |

| Alkyl | C-H stretch (sp³) | 3000 - 2850 | Strong | Characteristic of the saturated carbon atoms within the dihydrothiazole ring and any alkyl substituents.[7][8][9] |

| C-H bend | 1470 - 1350 | Medium | ||

| Common Substituents | ||||

| Amine | N-H stretch | 3500 - 3300 | Medium | Primary amines show two bands, while secondary amines show one. The bands are often broad due to hydrogen bonding.[2][10] |

| N-H bend | 1650 - 1550 | Medium | ||

| Carbonyl (e.g., from an attached ester, amide, or ketone) | C=O stretch | 1750 - 1630 | Strong | The exact frequency is highly indicative of the type of carbonyl group (e.g., ester ~1735 cm⁻¹, amide ~1650 cm⁻¹).[7][11][12] |

| Hydroxyl | O-H stretch | 3550 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding.[7][8] |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak | Multiple bands are often observed. |

| C-H stretch (sp²) | 3100 - 3000 | Medium to Weak | ||

| Nitrile | C≡N stretch | 2260 - 2220 | Medium, Sharp | A very characteristic and easily identifiable peak.[5][10] |

Experimental Protocol: ATR-FTIR Analysis of Dihydrothiazole Derivatives

This protocol outlines the procedure for obtaining an IR spectrum of a solid dihydrothiazole compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. ATR is a convenient technique that requires minimal sample preparation.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Solid dihydrothiazole sample

-

Spatula

-

Isopropanol or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and computer are turned on and the software is running.

-

Perform a background scan to account for atmospheric CO₂ and water vapor. This involves running a scan with no sample on the ATR crystal.

-

-

Sample Preparation:

-

Place a small, representative amount of the solid dihydrothiazole sample onto the center of the ATR crystal using a clean spatula. Only a few milligrams of the sample are needed.

-

-

Sample Analysis:

-

Lower the ATR pressure arm to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

-

Initiate the sample scan from the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber.

-

Label the significant peaks in the spectrum.

-

Compare the observed absorption frequencies with the characteristic values in the table above and other standard IR correlation charts to identify the functional groups present in the molecule.

-

-

Cleaning:

-

After the analysis, raise the pressure arm and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

-

Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residual sample.

-

Run a clean scan to ensure the crystal is free from contaminants before the next measurement.

-

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of an IR spectrum of a dihydrothiazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: NMR Spectral Data Interpretation for Trimethylthiazoline Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylthiazoline isomers are heterocyclic compounds of significant interest, particularly in the study of chemical ecology and animal behavior. Notably, 2,3,5-trimethyl-3-thiazoline and 2,4,5-trimethyl-3-thiazoline are recognized as key components of fox urine and feces, acting as potent predator odor signals that elicit innate fear and avoidance responses in rodents.[1][2][3] This makes them valuable tools in neuroscience research for studying the mechanisms of fear and anxiety. The structural differences between these isomers, though subtle, can lead to distinct biological activities and require precise analytical techniques for their differentiation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it ideal for distinguishing between isomers. This application note provides a guide to the interpretation of ¹H and ¹³C NMR spectral data for common trimethylthiazoline isomers and includes detailed experimental protocols for their analysis.

Predicted NMR Spectral Data

Due to the limited availability of directly published comparative NMR data for all trimethylthiazoline isomers, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on established NMR principles and data from structurally related thiazoline derivatives. The numbering convention used for the thiazoline ring is as follows: the sulfur atom is at position 1, the nitrogen at position 3, and the double bond can be between C2-N3 (a 2-thiazoline or Δ²-thiazoline) or C4-C5 (a 3-thiazoline or Δ³-thiazoline).

Table 1: Predicted ¹H NMR Spectral Data for Trimethylthiazoline Isomers

| Isomer | Structure | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 2,4,5-Trimethyl-Δ²-thiazoline | N/A | C2-CH₃ | ~2.1 - 2.3 | s | - |

| C4-H | ~3.5 - 3.8 | m | - | ||

| C4-CH₃ | ~1.2 - 1.4 | d | ~6.5 - 7.0 | ||

| C5-H | ~2.8 - 3.1 | m | - | ||

| C5-CH₃ | ~1.1 - 1.3 | d | ~6.5 - 7.0 | ||

| 2,4,5-Trimethyl-Δ³-thiazoline | N/A | C2-H | ~4.5 - 4.8 | q | ~6.0 - 6.5 |

| C2-CH₃ | ~1.4 - 1.6 | d | ~6.0 - 6.5 | ||

| C4-CH₃ | ~1.9 - 2.1 | s | - | ||

| C5-CH₃ | ~1.7 - 1.9 | s | - | ||

| 2,3,5-Trimethyl-Δ⁴-thiazoline | N/A | C2-CH₃ | ~2.0 - 2.2 | s | - |

| N3-CH₃ | ~2.8 - 3.0 | s | - | ||

| C4-H | ~5.5 - 5.8 | q | ~1.5 - 2.0 | ||

| C5-CH₃ | ~1.8 - 2.0 | d | ~1.5 - 2.0 |

Table 2: Predicted ¹³C NMR Spectral Data for Trimethylthiazoline Isomers

| Isomer | Structure | Carbon | Predicted Chemical Shift (δ, ppm) |

| 2,4,5-Trimethyl-Δ²-thiazoline | N/A | C2 | ~165 - 175 |

| C4 | ~60 - 70 | ||

| C5 | ~40 - 50 | ||

| C2-CH₃ | ~18 - 22 | ||

| C4-CH₃ | ~15 - 20 | ||

| C5-CH₃ | ~15 - 20 | ||

| 2,4,5-Trimethyl-Δ³-thiazoline | N/A | C2 | ~75 - 85 |

| C4 | ~125 - 135 | ||

| C5 | ~120 - 130 | ||

| C2-CH₃ | ~20 - 25 | ||

| C4-CH₃ | ~10 - 15 | ||

| C5-CH₃ | ~10 - 15 | ||

| 2,3,5-Trimethyl-Δ⁴-thiazoline | N/A | C2 | ~160 - 170 |

| C4 | ~120 - 130 | ||

| C5 | ~115 - 125 | ||

| C2-CH₃ | ~18 - 22 | ||

| N3-CH₃ | ~30 - 35 | ||

| C5-CH₃ | ~12 - 18 |

Experimental Protocols

General Synthesis of 2,4,5-Trimethyl-Δ²-thiazoline

This protocol is a general procedure adapted from the synthesis of other 2-thiazolines and may require optimization.

Materials:

-

3-Amino-2-butanol

-

Thioacetamide

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine solution (saturated NaCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-amino-2-butanol (1 equivalent) in toluene.

-

Add thioacetamide (1 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours, collecting the water that forms in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 2,4,5-trimethyl-Δ²-thiazoline.

NMR Sample Preparation and Data Acquisition

Materials:

-

Trimethylthiazoline isomer sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Accurately weigh 5-10 mg of the purified trimethylthiazoline isomer.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a small vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C couplings.

Visualizations

References

- 1. Trimethylthiazoline - Wikipedia [en.wikipedia.org]

- 2. 2,3,5-Trimethyl-3-thiazoline (TMT), a component of fox odor - just repugnant or really fear-inducing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aversion- vs fear-inducing properties of 2,4,5-trimethyl-3-thiazoline, a component of fox odor, in comparison with those of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Thiazoles to Dihydrothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of aromatic thiazoles to their corresponding dihydrothiazole derivatives is a transformation of significant interest in medicinal chemistry and drug development. Dihydrothiazoles are key structural motifs in a variety of biologically active compounds. However, the inherent aromatic stability of the thiazole ring, coupled with the potential for catalyst poisoning by the sulfur atom, presents a considerable challenge for direct catalytic hydrogenation.

This document provides detailed protocols and application notes on a key strategy to achieve this transformation: the activation of the thiazole ring via N-alkylation to form a thiazolium salt, followed by catalytic hydrogenation. This two-step sequence allows for the successful reduction of the otherwise recalcitrant aromatic thiazole core.

Core Principle: Activation via Thiazolium Salt Formation

Direct catalytic hydrogenation of neutral aromatic thiazoles to dihydrothiazoles is often inefficient due to the high resonance stability of the thiazole ring. To overcome this, a widely applicable strategy involves the activation of the thiazole nucleus by conversion to a thiazolium salt. The positive charge on the nitrogen atom in the thiazolium ion disrupts the aromaticity of the ring, making the C=N and C=C bonds more susceptible to reduction.

The general workflow for this transformation is depicted below:

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrothiazoles via Catalytic Hydrogenation of Thiazolium Salts

This protocol describes a general procedure for the two-step synthesis of 2,3-dihydrothiazoles from aromatic thiazoles.

Step 1: Synthesis of Thiazolium Salts

The synthesis of thiazolium salts can be achieved through the Hantzsch thiazole synthesis using N-monosubstituted thioamides and α-halocarbonyl compounds, or by direct alkylation of a pre-formed thiazole.[1]

-

Materials:

-

Substituted Thiazole

-

Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Solvent (e.g., acetonitrile, acetone, or neat)

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted thiazole in a suitable solvent.

-

Add a stoichiometric equivalent or a slight excess of the alkylating agent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

If a precipitate forms, collect the thiazolium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and use the crude salt in the next step after appropriate purification if necessary.

-

Step 2: Catalytic Hydrogenation of Thiazolium Salts

The reduction of the thiazolium salt to the corresponding 2,3-dihydrothiazole can be accomplished using various catalytic systems. Platinum-based catalysts have shown to be effective for this transformation.

-

Materials:

-

Thiazolium Salt

-

Catalyst: Platinum(IV) oxide (Adams' catalyst, PtO₂)

-

Solvent: Ethanol or acetic acid

-

Hydrogen source: Hydrogen gas (H₂)

-

-

Procedure:

-

To a high-pressure hydrogenation vessel, add the thiazolium salt and the solvent (e.g., ethanol).

-

Add the platinum(IV) oxide catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude dihydrothiazole.

-

Purify the product by column chromatography or recrystallization as needed.

-

Quantitative Data Summary

The following table summarizes representative data for the catalytic hydrogenation of thiazolium salts to dihydrothiazoles. Note that specific yields and reaction conditions can vary depending on the substrate and the precise experimental setup.

| Thiazolium Salt Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |